N-(3-nitrophenyl)octadecanamide
Description
N-(3-Nitrophenyl)octadecanamide is a synthetic amide derivative characterized by an 18-carbon alkyl chain (octadecanamide) linked to a 3-nitrophenyl group via an amide bond.
Properties
Molecular Formula |
C24H40N2O3 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-(3-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)25-22-18-17-19-23(21-22)26(28)29/h17-19,21H,2-16,20H2,1H3,(H,25,27) |
InChI Key |
DDJRIUSXAVXHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Variations: N,N-Dimethyloctadecanamide
- Structure : Features an octadecanamide backbone but with dimethyl groups replacing the 3-nitrophenyl substituent.
- Key Differences: The absence of the aromatic nitro group reduces electronic effects, likely decreasing polarity and reactivity compared to N-(3-nitrophenyl)octadecanamide. Higher lipophilicity due to the non-polar dimethyl groups, making it suitable for applications requiring lipid compatibility.
- Data : CAS 3886-90-6; EPA systematic name: Octadecanamide, N,N-dimethyl- .
Fluorescent Derivatives: ODAF (5-N-Octadecanoyl-aminofluorescein)
- Structure : Combines octadecanamide with a fluorescein-derived xanthene ring.
- Key Differences: The fluorescein moiety introduces fluorescence, enabling applications in lipid nanoparticle tracking and bioimaging. Enhanced water solubility in the lactone ring-opened form compared to purely aromatic amides like this compound.
- Application : Used as a lipophilic fluorescent label in drug delivery systems .
Aromatic Substitution Patterns: N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide
- Structure : Shares the 3-nitrophenyl group but includes a sulfonamido-propanamide backbone.
- Melting point differences between this compound and its precursors indicate distinct intermolecular interactions, a property relevant to this compound’s behavior in synthesis .
Halogenated Analogs: 3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with a chloro substituent instead of nitro.
- Key Differences: The chloro group is less electron-withdrawing than nitro, altering electronic properties and reactivity in polymerization reactions. Used as a monomer for polyimides, suggesting this compound could similarly serve in polymer synthesis if functionalized appropriately .
Pesticide-Related Amides: Flutolanil and Cyprofuram
- Structures : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-cyclopropanecarboxamide).
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The nitro group in this compound enhances polarity and reactivity compared to chloro or methyl substituents, impacting its suitability in charge-transfer complexes or catalysis.
- Lipophilicity : The octadecanamide chain dominates solubility profiles, enabling integration into lipid-based systems, contrasting with shorter-chain pesticidal amides .
- Synthetic Utility : Structural analogs like 3-chloro-N-phenyl-phthalimide demonstrate the importance of substituent choice in polymer synthesis, suggesting unexplored applications for this compound in materials science .
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